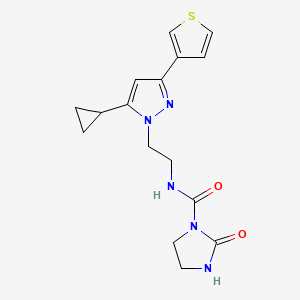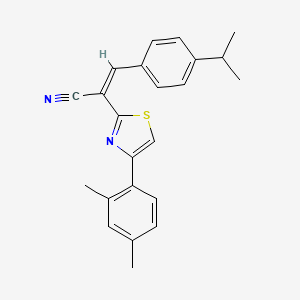![molecular formula C16H22FNO6S B3007199 (1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate CAS No. 2068138-14-5](/img/structure/B3007199.png)
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate is a useful research compound. Its molecular formula is C16H22FNO6S and its molecular weight is 375.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystallography and Structural Analysis
Research has explored the structural properties of compounds closely related to (1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate. For example, Wood, Brettell, and Lalancette (2007) studied the crystal structure of a related compound, revealing specific intermolecular interactions and geometric configurations (Wood, Brettell, & Lalancette, 2007). Similarly, Yang et al. (2008) examined the crystal structure of an analog compound, providing insights into its conformation and molecular interactions (Yang et al., 2008).
Synthesis and Chemical Transformation
The synthesis and transformation of similar compounds have been a subject of study. Thomas and Vickers (2009) employed stereoselective reactions to create precursors for complex molecules (Thomas & Vickers, 2009). Bülow et al. (2004) used Grignard reagents to synthesize libraries of compounds with structures similar to the queried compound, demonstrating the potential for creating diverse chemical libraries (Bülow, Sinning, Wiborg, & Bols, 2004).
Radiopharmaceutical Applications
Riss et al. (2013) explored the synthesis of radiolabeled compounds structurally related to the queried compound, which can have applications in medical imaging and diagnostics (Riss, Hoehnemann, Piel, & Roesch, 2013).
Potential Pharmacological Applications
Zhang et al. (2006) synthesized and evaluated analogs of the queried compound for their affinity to certain biological transporters, suggesting potential pharmacological applications (Zhang et al., 2006).
Mécanisme D'action
Target of Action
BETA-CFT sulfate is a derivative of BETA-CFT, which is known to be an antagonist of dopamine transporter proteins (DATs) .
Mode of Action
As an antagonist of DATs, BETA-CFT sulfate likely works by binding to these transporters and inhibiting their function . This inhibition prevents the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft. The increased dopamine levels can then bind to and activate dopamine receptors, leading to changes in neuronal signaling .
Biochemical Pathways
The primary biochemical pathway affected by BETA-CFT sulfate is the dopaminergic pathway. By inhibiting DATs, BETA-CFT sulfate affects the reuptake of dopamine, a key neurotransmitter in this pathway. This can lead to changes in the signaling of neurons that use dopamine as a neurotransmitter .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of BETA-CFT sulfate’s action are primarily related to its impact on dopamine signaling. By inhibiting the reuptake of dopamine, BETA-CFT sulfate can increase dopamine signaling, which can have various effects depending on the specific neurons and circuits involved .
Action Environment
The action, efficacy, and stability of BETA-CFT sulfate can be influenced by various environmental factors. For example, the presence of other drugs or substances that also affect dopamine signaling could potentially interact with BETA-CFT sulfate, altering its effects . Additionally, factors such as pH and temperature could potentially affect the stability of BETA-CFT sulfate .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2.H2O4S/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;1-5(2,3)4/h3-6,12-15H,7-9H2,1-2H3;(H2,1,2,3,4)/t12-,13+,14+,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAXVLCUJZPGAF-PEVLCXCCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)




![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)


![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)



![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)
